molecular formula C7H12O3 B14048880 1-Isopropoxycyclopropanecarboxylic acid

1-Isopropoxycyclopropanecarboxylic acid

Cat. No.: B14048880
M. Wt: 144.17 g/mol
InChI Key: AMHXPIRUPFULRC-UHFFFAOYSA-N
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Description

1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID is an organic compound characterized by a cyclopropane ring substituted with an isopropoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID can be synthesized through several methodsThe reaction typically requires the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification steps .

Industrial Production Methods: Industrial production of 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Cyclopropanecarboxylic Acid: Lacks the isopropoxy group, making it less lipophilic.

    1-Aminocyclopropane-1-Carboxylic Acid: Contains an amino group instead of an isopropoxy group, leading to different reactivity and applications.

    Cyclopropyl Cyanide: Precursor in the synthesis of cyclopropane derivatives.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-propan-2-yloxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

AMHXPIRUPFULRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CC1)C(=O)O

Origin of Product

United States

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